molecular formula C8H7ClO2S B1308703 5-Chloro-2-(methylsulfanyl)benzoic acid CAS No. 62176-39-0

5-Chloro-2-(methylsulfanyl)benzoic acid

Cat. No. B1308703
CAS RN: 62176-39-0
M. Wt: 202.66 g/mol
InChI Key: DHFONUYVBAIUFH-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)benzoic acid is a chemical compound that is part of a broader class of compounds known for their sulfur-containing substituents. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the chemical behavior that 5-Chloro-2-(methylsulfanyl)benzoic acid might exhibit.

Synthesis Analysis

The synthesis of compounds closely related to 5-Chloro-2-(methylsulfanyl)benzoic acid involves the oxidation of methylsulfanyl precursors. For instance, methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate was prepared by the oxidation of its methylsulfanyl analog using 3-chloroperoxybenzoic acid . Similarly, the oxidation of 5-ethyl-2-methyl-3-methylsulfanyl-1-benzofuran using the same oxidizing agent led to the formation of a methylsulfinyl-containing benzofuran . These studies suggest that the synthesis of 5-Chloro-2-(methylsulfanyl)benzoic acid could potentially be achieved through analogous oxidation reactions.

Molecular Structure Analysis

The molecular structure of compounds related to 5-Chloro-2-(methylsulfanyl)benzoic acid has been characterized by X-ray crystallography. In the case of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the oxygen atom and the methyl group of the methylsulfinyl substituent are positioned on opposite sides of the benzofuran plane . This spatial arrangement could be indicative of the steric effects that substituents might impose on the benzofuran core, which could be extrapolated to the benzoic acid core of 5-Chloro-2-(methylsulfanyl)benzoic acid.

Chemical Reactions Analysis

Although the specific chemical reactions of 5-Chloro-2-(methylsulfanyl)benzoic acid are not detailed in the provided papers, the electrochemical behavior of related azo-benzoic acids has been studied. The electrochemical reduction of these compounds in aqueous solutions leads to the cleavage of the azo bond and the formation of amino salicylic acid and sulfanilic acid . This suggests that the electrochemical properties of benzoic acid derivatives are significantly influenced by their substituents, which could also apply to the reactivity of 5-Chloro-2-(methylsulfanyl)benzoic acid under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-Chloro-2-(methylsulfanyl)benzoic acid, such as their crystal structures, are stabilized by various non-covalent interactions. Aromatic π–π interactions between benzene rings and C—H interactions between methyl hydrogen atoms and adjacent rings are common stabilizing factors . These interactions are crucial for the solid-state packing of these molecules and could also influence the properties of 5-Chloro-2-(methylsulfanyl)benzoic acid, such as its solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

5-Chloro-2-(methylsulfanyl)benzoic acid serves as an intermediate in the synthesis of various compounds. For instance, Lomov (2019) demonstrated its use in developing methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, a precursor in cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019). Similarly, studies on plant growth-regulating substances have investigated the physiological activity of various substituted benzoic acids, including chloro- and methyl-substituted derivatives, which are crucial for understanding their biological impact (Pybus et al., 1959).

Crystal Structure and Chemical Properties

The crystal structure and chemical properties of related compounds have been extensively studied. Choi et al. (2008, 2009) examined the crystal structure of a compound derived from 5-Chloro-2-(methylsulfanyl)benzoic acid, providing insights into its molecular arrangement and potential applications in material science (Choi et al., 2008); (Choi et al., 2009).

Electrochemical Behavior

Mandić et al. (2004) explored the electrochemical behavior of benzoic acid derivatives, including those with chloro and methyl substitutions. Their work is significant for understanding the reductive processes and potential applications in electrochemical sensors or energy storage systems (Mandić et al., 2004).

Agricultural Applications

In the context of agriculture, compounds similar to 5-Chloro-2-(methylsulfanyl)benzoic acid have been evaluated for inducing stress tolerance in plants. Research by Senaratna et al. (2004) on benzoic acid derivatives suggests a role in enhancing plant resilience to environmental stresses, a key aspect for agricultural biotechnology (Senaratna et al., 2004).

Industrial Process and Synthesis

The industrial-scale synthesis of related benzoic acid derivatives has been investigated, highlighting their commercial and practical applications. Zhang et al. (2022) developed a novel process for synthesizing a key intermediate for SGLT2 inhibitors, showcasing the industrial relevance of such compounds (Zhang et al., 2022).

X-ray Powder Diffraction and Molecular Studies

Pramanik et al. (2019) conducted a crystallographic study using X-ray powder diffraction on various benzoic acid derivatives. This research contributes to the understanding of molecular structures and potential applications in materials science (Pramanik et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-chloro-2-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFONUYVBAIUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403397
Record name 5-Chloro-2-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylsulfanyl)benzoic acid

CAS RN

62176-39-0
Record name 5-Chloro-2-(methylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Helsby, GJ Atwell, S Yang, BD Palmer… - Journal of medicinal …, 2004 - ACS Publications
The 5-aziridinyl-2,4-dinitrobenzamide CB 1954 is a substrate for the oxygen-insensitive nitroreductase (NTR) from E. coli and is in clinical trial in combination with NTR-armed …
Number of citations: 42 pubs.acs.org

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